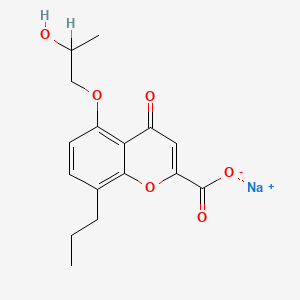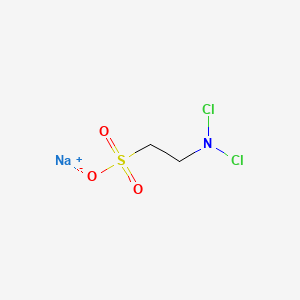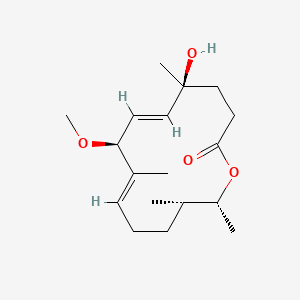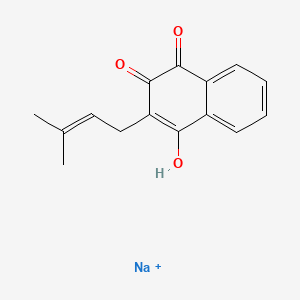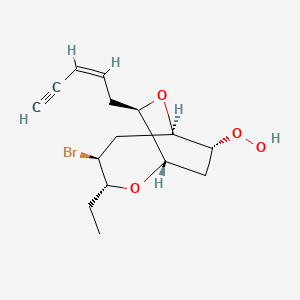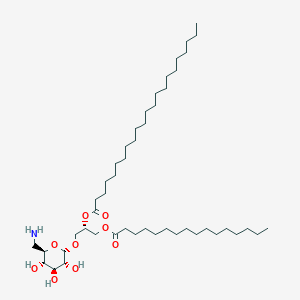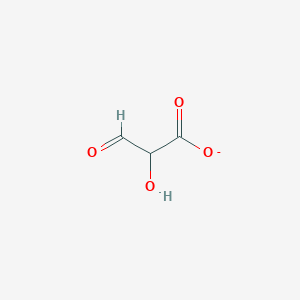
2-Hydroxy-3-oxopropanoate
Descripción general
Descripción
2-hydroxy-3-oxopropanoate is the conjugate base of 2-hydroxy-3-oxopropanoic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a 2-hydroxy-3-oxopropanoic acid.
Aplicaciones Científicas De Investigación
Aldol Condensation Mechanism
A study by Fleury et al. (1981) explored the aldol condensation mechanism in alkaline solutions of 2-hydroxy-3-oxopropanoate (also known as β-hydroxypyruvate). They found that this compound undergoes a slow aldol condensation with 3-oxo-2-hydroxypropanoate (tartronate semialdehyde) in alkaline media, a reaction important in understanding various biochemical pathways (Fleury, Fleury, & Platzer, 1981).
Synthesis of Derivatives
Larionova et al. (2013) developed an approach for synthesizing ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, derived from ethyl cyanoacetate and ethyl 4-chloroacetoacetate. This research highlights the use of 2-hydroxy-3-oxopropanoate derivatives in synthesizing complex organic compounds (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).
Reactivity with O-nucleophiles
Lalaev et al. (2010) investigated the reactivity of 2-alkoxy-4-hydroxy-6H-1,3-oxazin-6-ones, which are related to 2-hydroxy-3-oxopropanoate, with oxygen-centered nucleophiles. This study offers insights into the chemical behavior and potential applications of similar compounds in various chemical reactions (Lalaev, Yakovlev, Kuz'mich, Ksenofontova, & Zakhs, 2010).
Synthesis and Antimicrobial Activity
Research by Hassanin and Ibrahim (2012) focused on the synthesis and antimicrobial activity of certain novel compounds derived from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, demonstrating potential applications in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
VO2+ Complexation
Sanna et al. (2011) studied the complexation of VO(2+) ions with ligands like 3-hydroxy-2-oxopropanoic acid. This work is crucial for understanding metal ion interactions with biological ligands, which has implications in various biochemical and medicinal contexts (Sanna, Várnagy, Timári, Micera, & Garribba, 2011).
Propiedades
Nombre del producto |
2-Hydroxy-3-oxopropanoate |
|---|---|
Fórmula molecular |
C3H3O4- |
Peso molecular |
103.05 g/mol |
Nombre IUPAC |
2-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)/p-1 |
Clave InChI |
QWBAFPFNGRFSFB-UHFFFAOYSA-M |
SMILES |
C(=O)C(C(=O)[O-])O |
SMILES canónico |
C(=O)C(C(=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

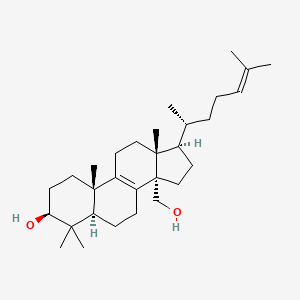
![(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol](/img/structure/B1262031.png)



![Meso-dodecamethylcalix[6]pyrrole](/img/structure/B1262039.png)
